molecular formula C24H22N6O2S B2437432 N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1207017-47-7

N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No. B2437432
M. Wt: 458.54
InChI Key: OKQLUAGEXDFKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22N6O2S and its molecular weight is 458.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Properties

KR-25003, a potent analgesic capsaicinoid : A study on the crystal structure of a related compound highlighted its unique conformation and intermolecular hydrogen bonds, contributing to its potency as a capsaicinoid. The structural analysis provides a foundation for understanding the interactions and stability of similar complex molecules (N. Park et al., 1995).

Structural aspects of amide derivatives : Research on amide-containing isoquinoline derivatives, including their structural aspects and properties upon interaction with mineral acids, offers insights into the crystalline structure and fluorescence emissions. Such studies aid in the development of compounds with potential applications in materials science and bioimaging (A. Karmakar et al., 2007).

Synthesis and Characterization

Synthesis of chloroacetanilide and dichloroacetamide : The synthesis of chloroacetanilide herbicide acetochlor and a dichloroacetamide safener highlights methodologies for creating high-specific-activity compounds, essential for studies on metabolism and mode of action. Such synthetic routes are crucial for the development of agricultural chemicals (B. Latli et al., 1995).

Biotransformation of cognition-enhancing agents : A study on the metabolites of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide in human urine explores its extensive metabolism. Understanding such biotransformation processes is vital for developing therapeutic agents with optimized pharmacokinetic properties (Y. Fujimaki et al., 1990).

Biological Screening

Antibacterial, antifungal, and anthelmintic screening : The study of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for their biological activity provides a basis for the development of new antibacterial, antifungal, and anthelmintic agents. Such research is crucial for discovering novel treatments for infections and infestations (G. Khan et al., 2019).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2S/c1-15-5-4-6-19(16(15)2)25-22(31)14-33-24-27-26-23-21-13-20(28-30(21)12-11-29(23)24)17-7-9-18(32-3)10-8-17/h4-12,20-21,23,26,28H,13-14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVRPTJBOKCLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

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